molecular formula C21H25N3O B1232123 N-(2-cyclohexyl-1-pyridin-2-ylethyl)-5-methyl-1,3-benzoxazol-2-amine

N-(2-cyclohexyl-1-pyridin-2-ylethyl)-5-methyl-1,3-benzoxazol-2-amine

Cat. No. B1232123
M. Wt: 335.4 g/mol
InChI Key: RVXKHAITGKBBAC-UHFFFAOYSA-N
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Patent
US05616717

Procedure details

To a solution of 132.8 g (0.65 moles) 1-(+)-(S)-(2-pyridyl)-2-cyclohexylethylamine in 550 mL methylene chloride was added 109 g (0.65 moles) 2-chloro-5-methylbenzoxazole followed by 168 g (1.3 moles) diisopropylethylamine. The reaction mixture was heated to reflux for 5-40 hours, cooled and concentrated under reduced pressure. The mixture was dissolved in 2 L of ethanol. Addition of 2-3 L of water gave crude [(2-cyclohexyl-1-(2-pyridyl)ethylamino]-5-methylbenzoxazole. Recrystallization from ethanol/water gave 190 g (83%) as a hydrate; mp 80°-86° C.
Name
1-(+)-(S)-(2-pyridyl)-2-cyclohexylethylamine
Quantity
132.8 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C@@H:7]([NH2:15])[CH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.Cl[C:17]1[O:18][C:19]2[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][C:20]=2[N:21]=1.C(N(C(C)C)CC)(C)C>C(Cl)Cl>[CH:9]1([CH2:8][CH:7]([NH:15][C:17]2[O:18][C:19]3[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][C:20]=3[N:21]=2)[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1

Inputs

Step One
Name
1-(+)-(S)-(2-pyridyl)-2-cyclohexylethylamine
Quantity
132.8 g
Type
reactant
Smiles
N1=C(C=CC=C1)[C@H](CC1CCCCC1)N
Name
Quantity
109 g
Type
reactant
Smiles
ClC=1OC2=C(N1)C=C(C=C2)C
Name
Quantity
550 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
168 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5-40 hours
Duration
22.5 (± 17.5) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was dissolved in 2 L of ethanol
ADDITION
Type
ADDITION
Details
Addition of 2-3 L of water

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CC(C1=NC=CC=C1)NC=1OC2=C(N1)C=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.